![molecular formula C23H23N5O5 B3012481 9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923192-83-0](/img/structure/B3012481.png)
9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one, is a derivative of tetrazoloquinazoline, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrazoloquinazolines has been synthesized and evaluated for various properties, including cytotoxicity against cancer cell lines and potential binding to biological targets such as tubulin.
Synthesis Analysis
The synthesis of tetrazoloquinazoline derivatives typically involves the reaction of quinazolinone precursors with various reagents. For instance, the synthesis of 5-styryltetrazolo[1,5-c]quinazolines substituted at the 9-position has been achieved using a 6-bromo-4-chloro-2-styrylquinazoline scaffold and characterized by NMR, IR, and mass spectral data . Similarly, 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones have been synthesized from 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine . The synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones has been studied through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone . These methods provide a foundation for the synthesis of the compound , although specific conditions for its synthesis are not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of tetrazoloquinazoline derivatives is characterized by the presence of a tetrazole ring fused to a quinazoline moiety. The structural characterization is typically performed using NMR, IR, and mass spectrometry. For example, the synthesized tetrazoloquinazolines in the studies were characterized by a combination of 1H-NMR, 13C-NMR, IR, and high-resolution mass spectral data . These techniques would be applicable for analyzing the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of tetrazoloquinazoline derivatives can involve various transformations, such as dehydrogenation to form aromatic systems or reactions with α,β-unsaturated carbonyl compounds . The specific reactivity of the compound would depend on the functional groups present on the phenyl rings and the tetrazoloquinazoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. While the provided papers do not detail the properties of the exact compound , they do provide insights into the properties of related compounds. For instance, the cytotoxicity of certain derivatives against cancer cell lines has been evaluated, and molecular docking studies have been conducted to predict binding to biological targets . These studies suggest that the compound of interest may also exhibit interesting biological properties.
Applications De Recherche Scientifique
Tubulin Polymerization Inhibitors and Anticancer Agents
A study by Driowya et al. (2016) explored a series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as tubulin polymerization inhibitors, with potential as vascular disrupting agents and anticancer activity. The compounds exhibited remarkable effects on cell shape changes, cell migration, and tube formation in endothelial cells, indicating their potential as cancer therapeutics by damaging the vasculature of tumors (Driowya et al., 2016).
Cytotoxicity and Molecular Docking Studies
Mphahlele et al. (2017) described the synthesis of 5-styryltetrazolo[1,5-c]quinazolines with significant cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The study highlighted the potential of these compounds in cancer treatment, with certain derivatives showing comparable cytotoxicity to established chemotherapy drugs (Mphahlele et al., 2017).
Antimicrobial, Antifungal, and Analgesic Activities
Gein et al. (2019) investigated the reaction of dimedone with aromatic aldehydes and 5-aminotetrazole, leading to the formation of compounds with potential antimicrobial, antifungal, and analgesic activities. This research opens avenues for developing new therapeutic agents based on this chemical scaffold (Gein et al., 2019).
Synthesis and Structural Characterization
Wu et al. (2022) focused on the synthesis and structural characterization of a similar compound, investigating its vibrational spectroscopic properties, DFT studies, and molecular docking. This research provides valuable insights into the molecular structure and potential biological interactions of such compounds (Wu et al., 2022).
Antimycobacterial Activity
Quiroga et al. (2014) synthesized a series of compounds with novel structures, some of which demonstrated antimycobacterial activity. This suggests the potential application of these compounds in developing new treatments for mycobacterial infections (Quiroga et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-31-15-6-4-12(5-7-15)13-8-16-20(17(29)9-13)21(28-23(24-16)25-26-27-28)14-10-18(32-2)22(30)19(11-14)33-3/h4-7,10-11,13,21,30H,8-9H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJOAQUNZHKWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.